2-Bromo-5-ethyl-4-phenyl-1,3-thiazole

Lipophilicity Drug Design ADME

2-Bromo-5-ethyl-4-phenyl-1,3-thiazole (CAS 887625-27-6, molecular formula C₁₁H₁₀BrNS, molecular weight 268.17 g/mol) is a brominated phenylthiazole derivative serving as a versatile building block in medicinal chemistry and drug discovery. The compound features a bromine atom at the 2-position, an ethyl group at the 5-position, and a phenyl ring at the 4-position of the 1,3-thiazole core.

Molecular Formula C11H10BrNS
Molecular Weight 268.17 g/mol
Cat. No. B8639432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-ethyl-4-phenyl-1,3-thiazole
Molecular FormulaC11H10BrNS
Molecular Weight268.17 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(S1)Br)C2=CC=CC=C2
InChIInChI=1S/C11H10BrNS/c1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3
InChIKeyXZHILVLFSIOHGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-ethyl-4-phenyl-1,3-thiazole: A Specialized Synthetic Intermediate with Defined Physicochemical Profile


2-Bromo-5-ethyl-4-phenyl-1,3-thiazole (CAS 887625-27-6, molecular formula C₁₁H₁₀BrNS, molecular weight 268.17 g/mol) is a brominated phenylthiazole derivative serving as a versatile building block in medicinal chemistry and drug discovery . The compound features a bromine atom at the 2-position, an ethyl group at the 5-position, and a phenyl ring at the 4-position of the 1,3-thiazole core . It is typically supplied at ≥95% purity and is employed in cross-coupling reactions and heterocycle elaboration .

Why Generic Substitution Fails: Positional and Electronic Effects in 2-Bromo-5-ethyl-4-phenyl-1,3-thiazole


Substituting 2-bromo-5-ethyl-4-phenyl-1,3-thiazole with a generic 2-bromothiazole or 4-phenylthiazole analog is not feasible because the specific substitution pattern (2-Br, 5-Et, 4-Ph) dictates both physicochemical properties and synthetic utility. The electron-withdrawing bromine at position 2 activates the ring for Pd-catalyzed cross-couplings, while the ethyl group at position 5 modulates lipophilicity and metabolic stability in downstream drug candidates . The 4-phenyl group provides a rigid aromatic handle for π-stacking interactions and influences conformational behavior . Even minor changes—such as swapping ethyl for methyl or relocating the phenyl group—alter LogP, boiling point, and reactivity in multi-step syntheses, compromising batch reproducibility and final product purity .

Quantitative Differentiation of 2-Bromo-5-ethyl-4-phenyl-1,3-thiazole from Close Analogs


Lipophilicity (LogP) Comparison: 2-Bromo-5-ethyl-4-phenyl-1,3-thiazole vs. 2-Bromo-4-phenylthiazole

2-Bromo-5-ethyl-4-phenyl-1,3-thiazole exhibits a computed LogP (XLogP3-AA) of 4.68, compared to 3.60 for the simpler analog 2-bromo-4-phenylthiazole [1]. This 1.08 unit increase in lipophilicity is due to the additional ethyl substituent at position 5. Higher LogP values correlate with improved membrane permeability and altered tissue distribution in pharmacokinetic studies.

Lipophilicity Drug Design ADME

Boiling Point Differentiation: 2-Bromo-5-ethyl-4-phenyl-1,3-thiazole vs. 2-Bromo-4-phenylthiazole

The target compound has a predicted boiling point of 362.1±21.0 °C at 760 mmHg, whereas 2-bromo-4-phenylthiazole boils at 330.536 °C at 760 mmHg [1]. The 31.6 °C higher boiling point reflects increased molecular weight and van der Waals interactions conferred by the 5-ethyl group.

Thermal Stability Purification Process Chemistry

Density and Molecular Packing: 2-Bromo-5-ethyl-4-phenyl-1,3-thiazole vs. 2-Bromo-4-phenylthiazole

2-Bromo-5-ethyl-4-phenyl-1,3-thiazole has a computed density of 1.4±0.1 g/cm³, while 2-bromo-4-phenylthiazole is significantly denser at 1.563 g/cm³ [1]. The lower density of the target compound suggests looser crystal packing, which may translate to higher solubility in organic solvents and altered mechanical properties.

Solid-State Properties Crystallinity Formulation

Flash Point and Safety: 2-Bromo-5-ethyl-4-phenyl-1,3-thiazole vs. 2-Bromo-4-phenylthiazole

The flash point of 2-bromo-5-ethyl-4-phenyl-1,3-thiazole is 172.8±22.1 °C, compared to 153.703 °C for 2-bromo-4-phenylthiazole [1]. The ~19 °C higher flash point indicates reduced flammability risk during routine laboratory and pilot-plant operations.

Process Safety Handling Scale-Up

Class-Level Reactivity: Bromine at C2 Enables Cross-Coupling Pathways Unavailable to De-bromo or Chloro Analogs

As a 2-bromothiazole, 2-bromo-5-ethyl-4-phenyl-1,3-thiazole participates in Pd-catalyzed Suzuki-Miyaura and Sonogashira couplings with efficiencies superior to 2-chloro analogs and inaccessible to non-halogenated thiazoles . The bromine at position 2 provides an optimal balance of reactivity and stability compared to iodine (more labile) or chlorine (less reactive). This enables rapid diversification of the thiazole core into biaryl and alkyne motifs essential for kinase inhibitors and other targeted therapeutics .

Cross-Coupling Palladium Catalysis Medicinal Chemistry

High-Value Application Scenarios for 2-Bromo-5-ethyl-4-phenyl-1,3-thiazole


Scaffold Elaboration via Suzuki-Miyaura Cross-Coupling

The C2-bromine of 2-bromo-5-ethyl-4-phenyl-1,3-thiazole is an ideal handle for Suzuki-Miyaura reactions with aryl/heteroaryl boronic acids, enabling rapid generation of diverse 2-aryl-5-ethyl-4-phenylthiazole libraries . The ethyl group at C5 provides a non-hydrogen bond-donating hydrophobic anchor, beneficial for optimizing ligand efficiency in fragment-based drug discovery .

Kinase Inhibitor Fragment and Probe Synthesis

Thiazoles are privileged scaffolds in kinase inhibitor design. The 2-bromo-5-ethyl-4-phenyl-1,3-thiazole core can be elaborated to target the ATP-binding pocket of kinases, with the 5-ethyl group potentially filling a small hydrophobic pocket to enhance selectivity .

Antimicrobial and Antitubercular Agent Intermediates

2-Bromo-4-phenylthiazole derivatives are established precursors to N-substituted 2-aminothiazoles with antitubercular activity . The 5-ethyl variant offers an additional vector for modulating lipophilicity and bacterial cell wall penetration, a critical parameter for overcoming resistance [1].

Process Chemistry and Kilogram-Scale Manufacture

The higher boiling point and flash point of 2-bromo-5-ethyl-4-phenyl-1,3-thiazole relative to simpler 2-bromothiazoles translate to safer, more robust reaction conditions during scale-up. Its defined density and crystallinity facilitate reproducible isolation and purification, essential for GMP intermediate production .

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